

(2-Amino-4-(trifluoromethyl)phenyl)methanol

CAS number 186602-93-7

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Compound of Interest

Compound Name: (2-Amino-4-(trifluoromethyl)phenyl)methanol

Cat. No.: B2889652

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An In-depth Technical Guide to **(2-Amino-4-(trifluoromethyl)phenyl)methanol** (CAS: 186602-93-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of:
The Senior Application Scientist

Executive Summary

(2-Amino-4-(trifluoromethyl)phenyl)methanol is a fluorinated aromatic amino alcohol that serves as a highly valuable and specialized building block in modern medicinal and agrochemical research. Its strategic importance lies in the dual functionality of the primary amine and benzyl alcohol groups, combined with the metabolic and pharmacokinetic advantages conferred by the trifluoromethyl (CF₃) substituent. The CF₃ group is known to enhance properties such as metabolic stability, lipophilicity, and binding affinity of target molecules.^{[1][2]} This guide provides a comprehensive technical overview of this compound, covering its chemical properties, robust synthesis strategies, analytical quality control methodologies, key applications in drug discovery, and essential safety protocols. The insights herein are designed to empower researchers to effectively synthesize, characterize, and utilize this intermediate in their research and development pipelines.

Chemical Identity and Core Properties

(2-Amino-4-(trifluoromethyl)phenyl)methanol is a white to off-white solid at room temperature.^[3] The molecule's structure, featuring an aniline moiety ortho to a hydroxymethyl group and a trifluoromethyl group para to the amine, makes it a versatile synthon for constructing more complex molecular architectures.

Caption: Chemical Structure of **(2-Amino-4-(trifluoromethyl)phenyl)methanol**.

Physicochemical Data Summary

The fundamental properties of this compound are summarized below for quick reference. These values are critical for planning reactions, purification, and storage.

Property	Value	Source(s)
CAS Number	186602-93-7	
Molecular Formula	C ₈ H ₈ F ₃ NO	[3]
Molecular Weight	191.15 g/mol	[3]
Appearance	White to Off-White Solid	[3]
Melting Point	68 to 72 °C	
Boiling Point	280.0 ± 40.0 °C (Predicted)	
Purity	Typically ≥98%	[4]
Storage	Room temperature, away from light, under inert gas	[3][4]

Synthesis and Manufacturing Insights

The synthesis of **(2-Amino-4-(trifluoromethyl)phenyl)methanol** is not widely published in peer-reviewed literature, which is common for specialized building blocks. However, its structure strongly suggests a synthesis strategy based on the reduction of a corresponding carbonyl or nitrile precursor. The most logical and industrially scalable approach involves the chemical reduction of 2-amino-4-(trifluoromethyl)benzonitrile.

Causality of Route Selection: The reduction of a nitrile to a primary amine and a carboxylic acid/ester to an alcohol are fundamental transformations in organic synthesis.[5] Starting with 2-amino-4-(trifluoromethyl)benzonitrile is often preferred due to the commercial availability of the precursor and the high efficiency of nitrile reduction methodologies. Powerful hydride reagents like Lithium Aluminum Hydride (LiAlH_4) are highly effective for this conversion, though they require stringent anhydrous conditions and careful handling.[6] Alternative methods, such as catalytic hydrogenation, can also be employed, offering a milder and often more scalable option.[5]

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